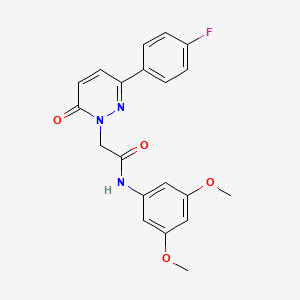![molecular formula C14H12N4O2S B11000659 2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11000659.png)
2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine makes it a promising scaffold for the design of new medicines .
Preparation Methods
The synthesis of 2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves several steps. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ . These reactions typically require specific conditions such as the presence of a base and controlled temperature to ensure the desired product is obtained.
Chemical Reactions Analysis
2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogen-containing compounds, acids, and bases . For example, the compound can react with α-bromo ketones to form intermediate products that undergo further transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant potential in scientific research due to its diverse biological activities. It has been studied for its antitumor, antibacterial, and anti-inflammatory properties . In chemistry, it serves as a valuable scaffold for the design of new molecules with enhanced biological activity . In biology and medicine, it is being explored for its potential as a therapeutic agent in the treatment of various diseases . Additionally, its structural similarity to purine makes it a useful tool in the study of biological processes and molecular interactions .
Mechanism of Action
The mechanism of action of 2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine moiety can be readily modified to optimize its interaction with biological targets . This interaction often involves binding to enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared to other thiazolo[3,2-a]pyrimidine derivatives. Similar compounds include 2-substituted thiazolo[3,2-a]pyrimidines, which also exhibit high biological activity . The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity . Other similar compounds include dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine] derivatives, which are synthesized via cycloaddition reactions and have shown various biological activities .
Properties
Molecular Formula |
C14H12N4O2S |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-methyl-5-oxo-N-(pyridin-3-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-9-8-18-13(20)11(7-17-14(18)21-9)12(19)16-6-10-3-2-4-15-5-10/h2-5,7-8H,6H2,1H3,(H,16,19) |
InChI Key |
YUNLLYFHBGFLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11000579.png)
![5-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-1,3-dimethylbenzimidazol-2-one](/img/structure/B11000595.png)

![4-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-butanone](/img/structure/B11000601.png)
![N-[4-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11000602.png)
![N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000609.png)
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-isoleucine](/img/structure/B11000622.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11000630.png)
![4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11000632.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B11000638.png)

![3-(1,3-benzodioxol-5-ylmethyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11000653.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11000655.png)
